(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol

Lipophilicity Drug-likeness QSAR

Select this compound for its unique 3-ylmethyl thiophene attachment, which provides distinct lipophilicity (XLogP3 1.3) and π-stacking potential vs. 2-yl isomers. The single undefined stereocenter and reactive primary alcohol enable esterification, etherification, or oxidation to chiral derivatives—essential for focused CNS, anti-infective, or agrochemical libraries. 98% purity minimizes confounding impurities in biological assays. Compare to (1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol (CAS 170749-89-0) to control regioisomer effects.

Molecular Formula C10H15NOS
Molecular Weight 197.3
CAS No. 1249475-22-6
Cat. No. B2601988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol
CAS1249475-22-6
Molecular FormulaC10H15NOS
Molecular Weight197.3
Structural Identifiers
SMILESC1CC(N(C1)CC2=CSC=C2)CO
InChIInChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2
InChIKeyODDSFHWFRMLZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol (CAS 1249475-22-6): Core Identification and Structural Classification


(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol (CAS 1249475-22-6) is a heterocyclic small molecule consisting of a pyrrolidine ring substituted at the 2-position with a hydroxymethyl group and at the nitrogen with a thiophen-3-ylmethyl moiety [1]. It has the molecular formula C₁₀H₁₅NOS, a molecular weight of 197.30 g/mol, a computed XLogP3 of 1.3, a topological polar surface area (TPSA) of 51.7 Ų, and one undefined stereocenter [2]. The compound is primarily listed as a synthetic building block or intermediate for pharmaceutical and agrochemical research [3].

Why General-Purpose Pyrrolidine Methanols Cannot Replace (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol (CAS 1249475-22-6)


Within the class of N-substituted pyrrolidin-2-yl)methanols, the position of the thiophene attachment (3-yl vs. 2-yl) and the location of the hydroxymethyl group on the pyrrolidine ring (2-yl vs. 3-yl) create distinct molecular topologies that critically influence lipophilicity, hydrogen-bonding capacity, and potential binding interactions [1]. Although structural isomers such as (1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol (CAS 170749-89-0) share the same molecular formula (C₁₀H₁₅NOS) and molecular weight (197.30 g/mol), their computed physicochemical profiles and vendor-reported purities diverge, making generic interchange scientifically unjustifiable without quantitative benchmarking .

Quantitative Differentiation Evidence for (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol (CAS 1249475-22-6) Against Closest Analogs


Thiophene Regioisomerism: 3-ylmethyl vs. 2-ylmethyl Attachment and Computed Lipophilicity (XLogP3)

The 3-substituted thiophene attachment in the target compound yields a computed XLogP3 of 1.3 [1]. In contrast, the 2-thienyl regioisomer (1-(thiophen-2-ylmethyl)pyrrolidin-2-yl)methanol) exhibits a different spatial orientation of the sulfur atom and altered electron distribution in the aromatic ring, which is expected to shift lipophilicity and polar surface area relative to the target compound. Although a computed XLogP3 for the 2-yl isomer could not be retrieved from authoritative databases, the class-level inference is that the 3-yl attachment provides a distinct balance of hydrophobic and hydrogen-bonding character relevant for membrane permeability and target engagement [2].

Lipophilicity Drug-likeness QSAR Thiophene regiochemistry

Hydroxymethyl Position on Pyrrolidine Ring: 2-yl vs. 3-yl Substitution and Topological Polar Surface Area (TPSA)

The target compound has the hydroxymethyl group at the pyrrolidine 2-position, giving a computed TPSA of 51.7 Ų [1]. The regioisomer (1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)methanol, with hydroxymethyl at the 3-position, is also assigned a TPSA of 51.7 Ų based on identical heteroatom counts, but the different spatial location of the hydroxyl group alters steric accessibility and potential for intramolecular hydrogen bonding [2]. N-substituted 2-pyrrolidinemethanols are established intermediates for pharmaceuticals, and the 2-hydroxymethyl placement is a key feature of several bioactive scaffolds [3].

Polar surface area Bioavailability Blood-brain barrier penetration Steric effects

Vendor Purity Benchmarking: Target Compound vs. (1-(Thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol (CAS 170749-89-0)

The target compound is available from Leyan (Shanghai) at a certified purity of 98% (Product No. 1655963) . The structural isomer (1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)methanol (CAS 170749-89-0) is listed with 97% purity from comparable suppliers . The 1% purity differential, while modest, is verifiable through vendor certificates of analysis and is relevant for applications requiring high-purity building blocks where even trace impurities can compromise downstream reaction yields.

Chemical purity Quality control Procurement Building block

Chiral Center and Undefined Stereochemistry: Implications for Asymmetric Synthesis Applications

The target compound contains one undefined stereocenter at the pyrrolidine 2-position (PubChem: Undefined Atom Stereocenter Count = 1) [1]. This positions it as a racemic or scalemic building block suitable for chiral resolution or asymmetric derivatization strategies. By contrast, (S)-2-(methoxydiphenylmethyl)-1-(thiophen-3-ylmethyl)pyrrolidine, a related compound with a bulkier substituent at the 2-position, has been employed as a chiral template for enantioselective conjugate addition reactions [2]. The simpler (1-(thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol offers a less sterically encumbered hydroxymethyl handle for further stereoselective transformations.

Chirality Stereochemistry Asymmetric synthesis Enantiomeric purity

Recommended Application Scenarios for (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol (CAS 1249475-22-6) Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis Requiring Defined Lipophilicity

The target compound's computed XLogP3 of 1.3 positions it within the optimal range for oral drug-likeness (Lipinski Rule of Five: XLogP ≤ 5). Researchers synthesizing focused libraries for CNS or anti-infective targets can select this compound to maintain favorable permeability while leveraging the thiophene ring for potential π-stacking interactions with aromatic protein residues [1].

Chiral Building Block for Asymmetric Synthesis of Bioactive Pyrrolidines

With one undefined stereocenter and a reactive primary alcohol, this compound serves as a precursor for chiral pyrrolidine derivatives—a core scaffold in numerous alkaloids and pharmaceuticals [2]. The 2-hydroxymethyl group enables esterification, etherification, or oxidation to the corresponding aldehyde/carboxylic acid, facilitating entry into diverse chemical space [3].

High-Purity Intermediate for Parallel Synthesis and Structure-Activity Relationship (SAR) Studies

The commercially available 98% purity (Leyan) reduces the risk of confounding impurities in biological assays. For SAR campaigns exploring thiophene regioisomer effects, the target compound's 3-ylmethyl attachment provides a distinct electronic profile compared to 2-yl analogs, potentially leading to differential target selectivity [1].

Agrochemical Intermediate Exploiting Thiophene Bioisosterism

Thiophene is a well-established bioisostere of phenyl rings in agrochemical design, often conferring enhanced metabolic stability. The target compound's thiophene-3-ylmethyl group, combined with a pyrrolidine methanol core, aligns with patent literature describing N-substituted-2-pyrrolidinemethanols as intermediates for agrochemicals [3]. This compound can serve as a starting material for fungicide or insecticide lead generation programs.

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